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Compound of Interest

Compound Name: 4-Nitropyridine

Cat. No.: B072724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on 4-nitropyridine and its closely related N-oxide derivative. It details the

theoretical and experimental methodologies employed to elucidate the molecular structure,

electronic properties, and vibrational spectra of these compounds. The information presented

herein serves as a robust reference for computational chemists, materials scientists, and drug

development professionals.

Introduction
4-Nitropyridine and its derivatives are of significant interest in various fields, including

medicinal chemistry and materials science, owing to their unique electronic characteristics. The

presence of the electron-withdrawing nitro group on the pyridine ring significantly influences the

molecule's reactivity, polarity, and spectroscopic properties. Quantum chemical calculations are

indispensable tools for understanding these properties at the molecular level, providing insights

that complement and guide experimental studies. This guide summarizes key computational

and experimental findings, with a focus on the methodologies and quantitative data that are

crucial for research and development.

Computational Methodologies
The primary theoretical approach for investigating 4-nitropyridine and its analogues is Density

Functional Theory (DFT), often supplemented by Møller-Plesset perturbation theory (MP2) for
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higher accuracy in electron correlation.

Density Functional Theory (DFT)
DFT methods are widely used for their balance of computational cost and accuracy. The choice

of functional and basis set is critical for obtaining reliable results.

Functionals: Hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional

with the Lee-Yang-Parr correlation functional) and PBE0 are commonly employed.[1]

Basis Sets: Correlation-consistent basis sets, such as aug-cc-pVTZ, are frequently used to

accurately describe the electronic shells of atoms, including the diffuse functions necessary

for anions and weak interactions.[1] The 6-311++G(d,p) basis set is also utilized for

geometry optimization and vibrational frequency calculations.[2]

Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) is another method used for these

systems, offering a higher level of theory for electron correlation effects compared to standard

DFT functionals.[1]

Software
All quantum chemical calculations are typically performed using standard computational

chemistry software packages, with GAUSSIAN 09 being a frequently cited program.[1]

Experimental Protocols
Experimental data is crucial for validating the results of quantum chemical calculations. For 4-
nitropyridine and its N-oxide, the following experimental techniques have been utilized.

Gas-Phase Electron Diffraction (GED)
The molecular structure of 4-nitropyridine N-oxide has been determined using gas-phase

electron diffraction monitored by mass spectrometry (GED/MS).[1][3][4] This technique

provides precise measurements of bond lengths and angles in the gaseous state, which can be

directly compared with the optimized geometries from quantum chemical calculations.
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Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectra for derivatives like 4-

amino-3-nitropyridine have been recorded in the 4000-400 cm⁻¹ region.[2]

Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectra have been

recorded in the 4000-50 cm⁻¹ region.[2]

These experimental spectra are used to validate the calculated vibrational frequencies, which

are often scaled to account for anharmonicity and other systematic errors in the theoretical

methods.

Quantitative Data
The following tables summarize the key quantitative data obtained from quantum chemical

calculations and experimental studies on 4-nitropyridine and its derivatives.

Table 1: Optimized Geometric Parameters of 4-
Nitropyridine N-Oxide
Data obtained from calculations at the B3LYP/aug-cc-pVTZ level of theory and Gas-Phase

Electron Diffraction (GED) experiments.[1]
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Parameter Method Bond Length (Å) / Angle (°)

Bond Lengths

N1-C2 B3LYP 1.378

GED 1.373

C2-C3 B3LYP 1.381

GED 1.377

C3-C4 B3LYP 1.391

GED 1.386

C4-N5 B3LYP 1.474

GED 1.479

N1-O6 B3LYP 1.289

GED 1.296

N5-O7 B3LYP 1.231

GED 1.228

Bond Angles

C6-N1-C2 B3LYP 122.2

GED 122.5

N1-C2-C3 B3LYP 119.5

GED 119.3

C2-C3-C4 B3LYP 120.3

GED 120.4

C3-C4-C5 B3LYP 118.2

GED 118.1

O7-N5-O8 B3LYP 124.6
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GED 124.5

Table 2: Calculated Electronic Properties of 4-Amino-3-
Nitropyridine
Calculations performed at the B3LYP/6-311++G(d,p) level of theory.[2]

Property Value

HOMO Energy -6.2967 eV

LUMO Energy -1.8096 eV

Energy Gap (HOMO-LUMO) 4.4871 eV

Dipole Moment 5.83 D

Molecular Properties and Analysis
Geometric Structure
For 4-nitropyridine N-oxide, both theoretical calculations and GED experiments confirm a C₂ᵥ

molecular symmetry with a planar pyridine ring.[1] The nitro group is coplanar with the pyridine

ring, which allows for conjugation between the π-system of the ring and the nitro group.[1] The

presence of the electron-withdrawing -NO₂ group leads to an increase in the ipso-angle and a

decrease in the semipolar N→O bond length compared to unsubstituted pyridine N-oxide.[1][3]

[4]

Vibrational Analysis
The calculated harmonic vibrational frequencies, after scaling, show good agreement with the

experimental FTIR and FT-Raman spectra.[2] A detailed interpretation of the vibrational spectra

is often aided by Potential Energy Distribution (PED) analysis.[2]

Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) provides insights into the chemical reactivity and electronic
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transitions of the molecule. The energy gap between the HOMO and LUMO is a critical

parameter for determining molecular stability. For 4-amino-3-nitropyridine, the calculated

HOMO-LUMO gap of 4.4871 eV indicates that charge transfer occurs within the molecule.[2]

Natural Bond Orbital (NBO) Analysis
NBO analysis is employed to study the intramolecular bonding and charge transfer interactions.

For 4-nitropyridine N-oxide, NBO analysis helps in understanding the electron density

distribution and the nature of the semipolar N→O bond.[1][3][4]

Visualizations
The following diagrams illustrate the typical workflow and conceptual frameworks used in the

quantum chemical study of 4-nitropyridine.
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Caption: Computational workflow for 4-nitropyridine.
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Caption: Frontier molecular orbital concept.

Conclusion
Quantum chemical calculations, particularly those employing DFT and MP2 methods, provide a

powerful framework for the detailed investigation of 4-nitropyridine and its derivatives. The

close agreement between theoretical predictions and experimental data for molecular

geometry, vibrational frequencies, and electronic properties underscores the reliability of these

computational approaches. The insights gained from such studies are invaluable for the

rational design of new molecules with tailored properties for applications in drug development

and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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